6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with a chloro and cyclopropyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where a chloro-substituted pyrimidine reacts with a phenylboronic acid derivative in the presence of a palladium catalyst (Suzuki-Miyaura coupling).
Introduction of Functional Groups: The cyclopropyl(methyl)amino group is introduced through a nucleophilic substitution reaction, where the chloro group on the phenyl ring is replaced by the cyclopropyl(methyl)amino group using a suitable amine reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, palladium catalysts, and suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-(3-Chloro-4-(methylamino)phenyl)pyrimidine-4-carboxylic acid: Similar structure but lacks the cyclopropyl group.
6-(3-Chloro-4-(ethylamino)phenyl)pyrimidine-4-carboxylic acid: Similar structure but contains an ethyl group instead of a cyclopropyl group.
6-(3-Chloro-4-(dimethylamino)phenyl)pyrimidine-4-carboxylic acid: Similar structure but contains a dimethylamino group.
Uniqueness
The uniqueness of 6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid lies in the presence of the cyclopropyl(methyl)amino group, which imparts specific steric and electronic properties. This makes the compound more selective in its interactions with molecular targets and may enhance its biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H14ClN3O2 |
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Molecular Weight |
303.74 g/mol |
IUPAC Name |
6-[3-chloro-4-[cyclopropyl(methyl)amino]phenyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C15H14ClN3O2/c1-19(10-3-4-10)14-5-2-9(6-11(14)16)12-7-13(15(20)21)18-8-17-12/h2,5-8,10H,3-4H2,1H3,(H,20,21) |
InChI Key |
ZXDKEXDBLUBBCU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=C(C=C(C=C2)C3=CC(=NC=N3)C(=O)O)Cl |
Origin of Product |
United States |
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